1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid
Description
Molecular Geometry and Conformational Analysis
The molecular architecture of this compound consists of a six-membered piperidine ring with nitrogen substitution at position 1 by a 2-(methylsulfonyl)phenyl group and carboxylic acid functionality at position 4. The compound's International Union of Pure and Applied Chemistry name is 1-(2-methylsulfonylphenyl)piperidine-4-carboxylic acid, reflecting this structural arrangement. The canonical Simplified Molecular Input Line Entry System representation is CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)O, which describes the connectivity between the methylsulfonyl group, phenyl ring, piperidine core, and carboxylic acid substituent.
Conformational analysis of piperidine derivatives reveals that the six-membered ring typically adopts chair conformations to minimize steric interactions and maintain optimal bond angles. Research on related piperidine compounds demonstrates that the ring exhibits conformational flexibility, with the most stable arrangements positioning bulky substituents in equatorial orientations to reduce unfavorable axial interactions. The piperidine ring in similar structures shows puckering parameters that indicate slight distortions from the ideal chair geometry, with conformational dynamics occurring on ultrafast timescales. In N-methyl piperidine derivatives, conformational interchange between different chair forms occurs through nitrogen inversion, suggesting similar behavior may be expected for the present compound.
The presence of the methylsulfonyl group on the ortho position of the phenyl ring introduces additional conformational considerations. The sulfonyl moiety, characterized by tetrahedral geometry around the sulfur atom, creates steric bulk that influences the overall molecular shape and potential intramolecular interactions. The carboxylic acid group at the 4-position of the piperidine ring can exist in various rotameric states, with the orientation determined by hydrogen bonding patterns and steric factors. These conformational preferences directly impact the compound's physical properties and reactivity patterns.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound relies on multiple analytical techniques to elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of carbon and hydrogen atoms throughout the molecule. The aromatic protons of the phenyl ring typically appear in the downfield region between 7.0 and 8.0 parts per million, with coupling patterns reflecting the substitution pattern and electronic effects of the methylsulfonyl group.
The piperidine ring protons exhibit characteristic patterns in nuclear magnetic resonance spectra, with axial and equatorial positions showing distinct chemical shifts and coupling constants. The methylene protons adjacent to the nitrogen atom appear as multiplets in the range of 2.5 to 3.5 parts per million, while the proton at the 4-position bearing the carboxylic acid group shows coupling to neighboring methylene protons. The methylsulfonyl group contributes a singlet typically around 3.0 parts per million, integrating for three protons and serving as a diagnostic peak for this functional group.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carboxylic acid functionality exhibits a broad absorption between 2500 and 3500 wavenumbers corresponding to the hydroxyl stretch, along with a sharp carbonyl stretch around 1695 wavenumbers. The sulfonyl group displays characteristic symmetric and asymmetric stretching modes, typically appearing as strong absorptions in the 1300 to 1400 wavenumber region for symmetric stretching and 1500 to 1600 wavenumbers for asymmetric stretching. Aromatic carbon-carbon stretching modes appear around 1600 wavenumbers, while aliphatic carbon-hydrogen stretching occurs in the 2800 to 3000 wavenumber range.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 283, corresponding to the calculated molecular weight of 283.35 grams per mole. Fragmentation patterns typically involve loss of the carboxylic acid group (45 mass units) and various combinations of the methylsulfonyl and phenyl substituents, providing diagnostic information about the molecular connectivity and substituent arrangement.
Crystallographic Studies and X-ray Diffraction Patterns
Crystallographic analysis of piperidine derivatives provides detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular packing arrangements. Related piperidine compounds demonstrate systematic trends in molecular geometry, with the six-membered ring adopting chair conformations characterized by specific puckering parameters. Crystal structures of similar molecules reveal that the piperidine ring maintains relatively consistent geometric features, with carbon-carbon bond lengths approximately 1.52 Angstroms and carbon-nitrogen bonds around 1.47 Angstroms.
The crystal packing of piperidine carboxylic acid derivatives is heavily influenced by hydrogen bonding patterns involving the carboxylic acid functionality. These intermolecular interactions create extended networks that stabilize the crystal lattice and determine physical properties such as melting point and solubility characteristics. The arrangement of molecules within the unit cell reflects the balance between favorable hydrogen bonding interactions and efficient space filling, with typical space groups exhibiting centrosymmetric characteristics.
Crystallographic studies of related compounds show that the phenyl ring orientation relative to the piperidine core varies depending on substituent effects and crystal packing forces. The dihedral angle between the mean planes of the piperidine and phenyl rings provides insight into the preferred conformational arrangements and the degree of conjugation between these structural units. X-ray diffraction patterns reveal systematic reflections corresponding to the unit cell parameters and space group symmetry, enabling determination of the complete three-dimensional structure with atomic resolution.
The methylsulfonyl substituent influences crystal packing through its polar nature and steric requirements. Sulfonyl groups can participate in intermolecular interactions through their oxygen atoms, contributing to the overall stability of the crystal structure. The packing efficiency and coordination numbers observed in related structures provide benchmarks for understanding the solid-state behavior of this compound.
Computational Chemistry Approaches for Electron Density Mapping
Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound through quantum mechanical modeling approaches. These computational methods enable prediction of molecular geometry, electronic properties, and thermodynamic parameters without requiring experimental synthesis of the compound. The electronic structure calculations reveal the distribution of electron density throughout the molecule, identifying regions of high and low electron density that correlate with chemical reactivity and intermolecular interaction sites.
Computational optimization of molecular geometry using density functional theory methods provides theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data to validate the accuracy of the theoretical model. The calculations typically employ basis sets such as 6-31+G(d) to achieve a balance between computational efficiency and accuracy in describing the electronic environment around each atom. Geometry optimization procedures identify the lowest energy conformations and provide insights into conformational preferences and energy barriers between different structural arrangements.
Electronic property calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine the compound's electronic excitation characteristics and chemical reactivity patterns. The energy gap between these frontier orbitals provides information about the compound's stability and potential for electronic transitions. Electron density mapping through computational methods visualizes the three-dimensional distribution of electron probability, identifying nucleophilic and electrophilic sites that govern chemical behavior.
Computational analysis of intermolecular interactions employs dispersion-corrected density functional theory methods to accurately describe non-covalent forces that govern crystal packing and molecular recognition processes. These calculations predict the strength and directionality of hydrogen bonds, van der Waals interactions, and electrostatic forces that determine the compound's solid-state properties and solution behavior. The computational approach enables systematic investigation of structural modifications and their effects on molecular properties, providing guidance for rational compound design and optimization strategies.
Properties
IUPAC Name |
1-(2-methylsulfonylphenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)12-5-3-2-4-11(12)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZRYGCGYKFHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199897 | |
| Record name | 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-20-6 | |
| Record name | 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of Ethyl Isonipecotate with 2-(Methylsulfonyl)benzaldehyde
A representative and well-documented method involves the reductive amination of ethyl isonipecotate with 2-(methylsulfonyl)benzaldehyde under mild conditions:
- Reaction Setup: Ethyl isonipecotate is dissolved in a solvent mixture such as methanol/acetic acid (typically 10:1 v/v).
- Addition of Aldehyde: A 50% aqueous solution of 2-(methylsulfonyl)benzaldehyde is added dropwise at 0°C to control exothermicity.
- Reducing Agent: Sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (NaBH(OAc)3) is added portionwise to facilitate reductive amination.
- Reaction Conditions: The mixture is stirred at room temperature for approximately 2 to 4 hours.
- Monitoring: Reaction progress is monitored by ultra-performance liquid chromatography (UPLC) to ensure completion.
- Workup: Solvent evaporation under reduced pressure at 40°C, followed by aqueous phase basification with potassium carbonate and extraction with ethyl acetate.
- Purification: The crude product is purified by silica gel chromatography or precipitation as a hydrochloride salt.
This method yields the intermediate ethyl ester of 1-[2-(methylsulfonyl)phenyl]piperidine-4-carboxylate with high purity (up to 90% yield reported) and can be directly converted to the acid form by hydrolysis.
Hydrolysis to this compound
- Hydrolysis Conditions: The ester intermediate is subjected to acidic or basic hydrolysis to cleave the ethyl ester group.
- Typical Reagents: Aqueous hydrochloric acid or sodium hydroxide solutions under reflux conditions.
- Isolation: After hydrolysis, the reaction mixture is neutralized, and the free acid is isolated by filtration or extraction.
- Purification: Further purification by recrystallization or salt formation ensures high purity.
Alternative Catalytic Hydrogenation Route
An alternative approach involves transfer hydrogenation to introduce the methyl group on the piperidine nitrogen, which can be adapted for the methylsulfonylphenyl derivative:
- Catalysts: Palladium on charcoal or platinum catalysts.
- Hydrogen Source: Formaldehyde or formic acid as hydrogen donors under ambient pressure.
- Reaction Conditions: Heating from ambient to 90–95°C in aqueous acidic media.
- Outcome: Formation of N-methylated piperidine-4-carboxylic acid derivatives, which can be further functionalized to introduce the methylsulfonylphenyl group.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | Ethyl isonipecotate, 2-(methylsulfonyl)benzaldehyde, NaCNBH3 or NaBH(OAc)3, MeOH/AcOH | 0°C to RT | 2–4 hours | ~90 | Monitored by UPLC, high purity product |
| Hydrolysis | Aqueous HCl or NaOH | Reflux | Several hours | Quantitative | Converts ester to free acid |
| Transfer Hydrogenation (alt.) | Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid | Ambient to 95°C | Several hours | Variable | For N-methylation, adaptable for derivatives |
Research Findings and Analytical Characterization
- Purity Assessment: ^1H-NMR spectroscopy in DMSO-d6 confirms the structure and purity of the synthesized compound, showing characteristic signals corresponding to the piperidine ring, methylsulfonyl group, and aromatic protons.
- Chromatographic Analysis: UPLC is routinely used to monitor reaction progress and purity, providing rapid and sensitive detection.
- Yield Optimization: The presence of halide salts such as lithium chloride can improve reaction rates and yields by stabilizing intermediates.
- Scalability: The described methods are amenable to scale-up with minor modifications, including continuous flow reactors for industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Antagonistic Activity
Recent studies have explored the antagonistic properties of 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid against retinol-binding protein 4 (RBP4). RBP4 is implicated in the pathogenesis of age-related macular degeneration (AMD) and Stargardt disease. Compounds that inhibit RBP4 can potentially reduce the accumulation of toxic lipofuscin bisretinoids in retinal cells, thereby offering a therapeutic strategy for these degenerative conditions .
Cancer Treatment
The compound has also shown promise in cancer research. In vitro studies have indicated that derivatives of piperidine, including this compound, exhibit antiproliferative effects against various cancer cell lines. These compounds have demonstrated the ability to induce apoptosis and inhibit cell proliferation, suggesting potential applications in cancer therapy .
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be derived from piperidine-4-carboxylic acid through various methodologies, including transfer hydrogenation techniques and other organic synthesis strategies .
Related Compounds
Research into related piperidine derivatives has expanded the understanding of their pharmacological profiles. For instance, compounds that share structural similarities with this compound have been identified as potent antagonists for various receptors involved in pain and anxiety disorders, indicating a broader therapeutic potential .
Age-Related Macular Degeneration
In preclinical models, administration of RBP4 antagonists similar to this compound resulted in significant reductions in serum RBP4 levels and subsequent decreases in retinal lipofuscin accumulation. These findings support the hypothesis that targeting RBP4 may be an effective strategy for treating dry AMD .
Cancer Cell Lines
In studies involving various human cancer cell lines (e.g., MCF7, HCT116), derivatives of this compound demonstrated significant antiproliferative activity, outperforming standard chemotherapeutic agents such as sunitinib and 5-fluorouracil in certain assays . These results highlight the compound's potential as a novel anticancer agent.
Data Tables
| Application Area | Mechanism of Action | Potential Therapeutic Use |
|---|---|---|
| Age-related Macular Degeneration | RBP4 Antagonism | Reducing lipofuscin accumulation |
| Cancer Treatment | Inducing apoptosis | Targeting various cancer cell lines |
| Pain Management | Receptor antagonism | Treating pain and anxiety disorders |
Mechanism of Action
The mechanism of action for 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide
- 1-[2-(Methylsulfonyl)phenyl]piperidine-4-methanol
- 1-[2-(Methylsulfonyl)phenyl]piperidine-4-amine
Uniqueness
1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its sulfonyl group makes it particularly useful in oxidation and reduction reactions, while the piperidine ring provides structural stability and versatility in synthetic applications .
Biological Activity
1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid (referred to as MSPPCA) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of MSPPCA, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
MSPPCA has the molecular formula and a molecular weight of 283.34 g/mol. Its structure features a piperidine ring substituted with a methylsulfonyl group and a carboxylic acid moiety, which contributes to its biological activity.
Research indicates that MSPPCA may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : MSPPCA has been studied as an inhibitor of various enzymes, including those involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : The compound interacts with neurotransmitter receptors, which may influence dopaminergic signaling pathways, making it a candidate for neurological disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of MSPPCA. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from different research studies regarding its anticancer activity:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast) | 19.9 | Antiproliferative | |
| OVCAR-3 (Ovarian) | 31.5 | Inhibition of cell viability | |
| COV318 (Ovarian) | 43.9 | Inhibition of cell viability |
Anti-inflammatory Activity
MSPPCA also exhibits anti-inflammatory properties, potentially by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This effect is critical in managing conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The SAR studies on piperidine derivatives suggest that modifications to the piperidine ring and substituents can significantly affect biological activity. For example, the introduction of electron-withdrawing groups enhances potency against specific targets, while steric factors can influence receptor binding affinity.
Case Studies
- Inhibition of Menaquinone Biosynthesis : A study investigated the role of MSPPCA analogs in inhibiting the enzyme MenA, crucial for menaquinone biosynthesis in Mycobacterium tuberculosis. The analogs showed IC50 values ranging from 13–22 µM, indicating promising potential as antimycobacterial agents .
- Dopaminergic Stabilization : Research into related compounds has demonstrated their ability to stabilize dopaminergic neurotransmission, suggesting that MSPPCA could be beneficial in treating disorders such as Huntington's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid, and how can purity be maximized?
- Methodology :
- Stepwise sulfonylation : React piperidine-4-carboxylic acid derivatives with 2-(methylsulfonyl)phenyl intermediates under alkaline conditions (e.g., NaOH in dichloromethane). Post-reaction purification via recrystallization or chromatography achieves >95% purity .
- Quality control : Use HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) for purity validation .
Q. How can spectroscopic techniques (NMR, MS) distinguish structural analogs of this compound?
- Methodology :
- NMR analysis : The sulfonyl group at the 2-phenyl position produces distinct deshielded proton signals (δ 7.5–8.5 ppm). Piperidine ring protons appear as multiplet peaks (δ 1.5–3.0 ppm) .
- Mass spectrometry : The molecular ion peak (m/z ~309 for C₁₃H₁₅NO₄S) and fragmentation patterns (e.g., loss of COOH or CH₃SO₂ groups) confirm identity .
Q. What safety protocols are critical during handling due to its sulfonyl and carboxylic moieties?
- Guidelines :
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319) .
- Waste disposal : Neutralize with dilute NaOH before incineration to avoid sulfonic acid residues .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodology :
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to map energy barriers for sulfonylation or piperidine ring modifications. ICReDD’s reaction path search methods reduce trial-and-error experimentation .
- Molecular docking : Predict bioactivity by simulating interactions with targets like GABA receptors (logP = 0.283 indicates moderate blood-brain barrier penetration) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Approach :
- Meta-analysis : Compare IC₅₀ values from PubChem BioAssay entries, adjusting for assay conditions (e.g., pH, solvent polarity). Cross-validate with crystallographic data (e.g., unit cell parameters from COD entry 2230670) .
- Dose-response optimization : Use Box-Behnken experimental design to isolate confounding variables (e.g., solvent effects on solubility) .
Q. How can membrane separation technologies enhance its purification in large-scale synthesis?
- Methodology :
- Nanofiltration : Employ polyamide membranes (MWCO ~300 Da) to separate unreacted intermediates. Monitor flux and rejection rates using HPLC .
- Crystallization control : Adjust supersaturation via antisolvent addition (e.g., ethyl acetate) to improve yield and crystal morphology .
Q. What role does the sulfonyl group play in modulating pharmacokinetic properties?
- Experimental design :
- In vitro assays : Measure metabolic stability using liver microsomes. The sulfonyl group reduces CYP450-mediated oxidation compared to non-sulfonylated analogs .
- Permeability studies : Use Caco-2 cell monolayers to assess intestinal absorption (Papp < 1 × 10⁻⁶ cm/s due to high polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
